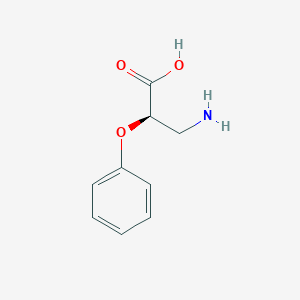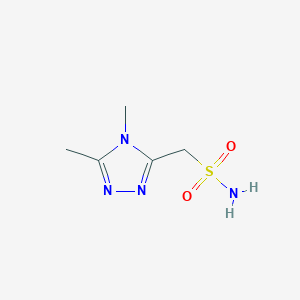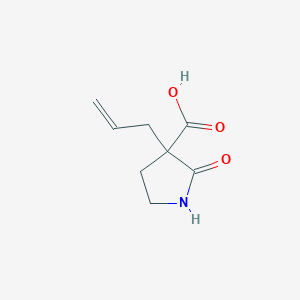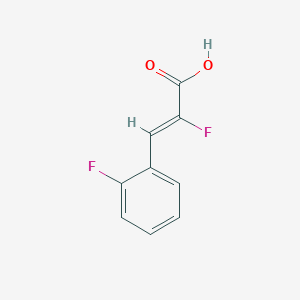amine](/img/structure/B13228323.png)
[1-(2-Bromophenyl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)ethylamine: is an organic compound that features a brominated phenyl group attached to an ethyl chain, which is further bonded to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing 1-(2-Bromophenyl)ethylamine involves the nucleophilic substitution of a 2-bromophenyl ethyl halide with methylamine. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete reaction.
Reductive Amination: Another method involves the reductive amination of 2-bromoacetophenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)ethylamine often involves large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Bromophenyl)ethylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form de-brominated or other reduced products.
Substitution: It can participate in various substitution reactions, particularly nucleophilic substitutions, due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Products include brominated ketones or aldehydes.
Reduction: Products include de-brominated amines.
Substitution: Products vary depending on the nucleophile used, but typically include substituted phenyl ethyl amines.
Scientific Research Applications
Chemistry:
Catalysis: 1-(2-Bromophenyl)ethylamine is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine:
Drug Development: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)ethylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, often enhancing the binding affinity and specificity of the compound. The pathways involved typically include signal transduction mechanisms that are modulated by the presence of the brominated phenyl group.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)ethylamine
- 1-(2-Fluorophenyl)ethylamine
- 1-(2-Iodophenyl)ethylamine
Comparison:
- Uniqueness: The presence of the bromine atom in 1-(2-Bromophenyl)ethylamine imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions.
- Reactivity: Brominated compounds generally exhibit higher reactivity in nucleophilic substitution reactions compared to their chloro and fluoro counterparts, making 1-(2-Bromophenyl)ethylamine particularly useful in synthetic applications.
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3 |
InChI Key |
XECFTYRSJJZEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


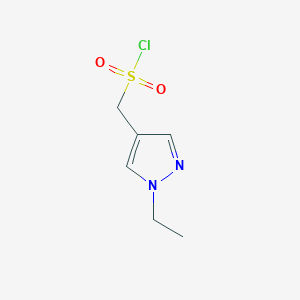
![2-(Difluoromethyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13228251.png)
![({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13228255.png)
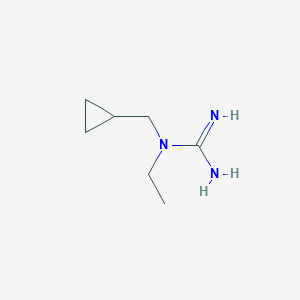
![1-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13228263.png)
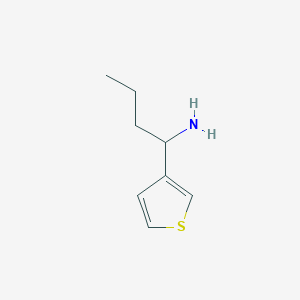
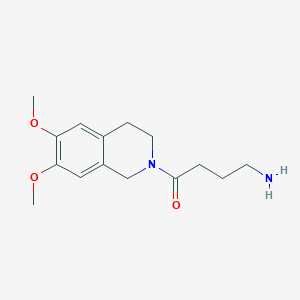
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine](/img/structure/B13228284.png)
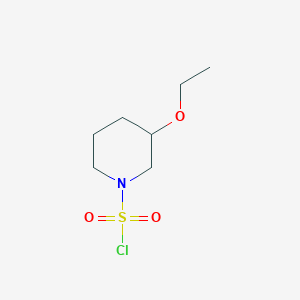
![2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol](/img/structure/B13228297.png)
